molecular formula C16H12FN3O3 B11192338 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11192338
M. Wt: 313.28 g/mol
InChI Key: VCPPAXJXYCTAFD-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group and a quinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves the reaction of 4-fluoroaniline with isatoic anhydride to form the quinazolinone core. This intermediate is then reacted with chloroacetyl chloride to introduce the acetamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the fluorophenyl group.

Scientific Research Applications

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-2-oxo-1,2-dihydroquinazoline-3-carboxamide
  • N-(4-fluorophenyl)-2-oxo-1,2-dihydroquinazoline-3-carboxamide

Uniqueness

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both the fluorophenyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H12FN3O3

Molecular Weight

313.28 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C16H12FN3O3/c17-10-5-7-11(8-6-10)20-15(22)12-3-1-2-4-13(12)19(16(20)23)9-14(18)21/h1-8H,9H2,(H2,18,21)

InChI Key

VCPPAXJXYCTAFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)N)C3=CC=C(C=C3)F

Origin of Product

United States

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